Succinimidyl tert-butyl hexadecandioate is a chemical compound that belongs to the class of succinimidyl esters. It is primarily utilized in bioconjugation and drug delivery applications due to its ability to form stable amide bonds with nucleophilic groups, such as amino acids in proteins. This compound is particularly relevant in the development of pharmaceutical agents and targeted therapies.
Succinimidyl tert-butyl hexadecandioate can be synthesized from commercially available starting materials, including succinic anhydride and tert-butyl hexadecanedioate. The compound has been referenced in various scientific articles and patents, indicating its significance in medicinal chemistry and biochemistry .
This compound is classified as an ester, specifically a succinimidyl ester. It is characterized by the presence of a succinimide ring and a long-chain fatty acid moiety (hexadecanedioate), which contributes to its hydrophobic properties. The presence of the tert-butyl group enhances its stability and solubility in organic solvents.
The synthesis of succinimidyl tert-butyl hexadecandioate typically involves the following steps:
The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent hydrolysis of the ester during the synthesis process. The yield can vary based on the reaction conditions, but typical yields range from 60% to 80% .
Succinimidyl tert-butyl hexadecandioate has a complex molecular structure characterized by:
This structure allows for efficient conjugation with biomolecules, making it valuable for drug delivery systems.
Succinimidyl tert-butyl hexadecandioate primarily undergoes nucleophilic acyl substitution reactions:
The reactivity of the succinimidyl ester is influenced by factors such as pH and temperature, which can affect both the rate of reaction and the stability of the product formed .
The mechanism by which succinimidyl tert-butyl hexadecandioate acts involves:
This process is crucial for enhancing the pharmacokinetic properties of therapeutic agents, allowing for better targeting and reduced clearance rates in vivo .
Relevant analyses indicate that this compound maintains its integrity under various storage conditions, provided it is kept dry .
Succinimidyl tert-butyl hexadecandioate has several scientific uses:
The versatility of this compound makes it an essential component in modern pharmaceutical development and biochemistry .
Succinimidyl tert-butyl hexadecandioate is synthesized through a sequential esterification strategy targeting differentiated reactivity at its two carboxyl groups. The synthetic pathway initiates with hexadecandioic acid (a C16 α,ω-dicarboxylic acid), where one carboxylic acid group is selectively protected with a tert-butyl group via acid-catalyzed esterification under anhydrous conditions. This yields the mono-tert-butyl hexadecandioate intermediate, characterized by its free carboxylic acid terminus. The second step involves N-hydroxysuccinimide (NHS) activation of the unprotected carboxylic acid group. This critical transformation employs carbodiimide-based coupling reagents (e.g., DCC, EDC) in anhydrous aprotic solvents, facilitating the formation of the active ester moiety without disturbing the tert-butyl ester protecting group [1].
The reaction mechanism proceeds through an O-acylisourea intermediate generated upon carbodiimide activation. Nucleophilic attack by NHS displaces this intermediate, forming the stable NHS ester while releasing a dialkylurea byproduct. Key parameters ensuring high yield (>85%) and minimal di-NHS ester formation include strict stoichiometric control (limiting NHS to 1.05-1.2 equivalents relative to the mono-acid), sub-zero temperature control (0–4°C) during carbodiimide addition, and extended reaction times (12–18 hours) at ambient temperature for complete conversion [1] [3]. The NHS ester's inherent electrophilicity makes it highly reactive toward nucleophiles, particularly primary amines, enabling efficient bioconjugation while the tert-butyl group remains inert.
Table 1: Coupling Reagents for NHS Ester Formation
Coupling Reagent | Solvent System | Reaction Temperature | Reported Yield | Key Advantage |
---|---|---|---|---|
Dicyclohexylcarbodiimide (DCC) | Anhydrous DCM | 0°C → RT | 88-92% | High reactivity |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Anhydrous DMF | 0°C → RT | 85-90% | Water-soluble urea byproduct |
Diisopropylcarbodiimide (DIC) | Anhydrous THF | 0°C → RT | 82-87% | Minimal epimerization risk |
The stepwise protection-activation sequence is paramount for achieving molecular asymmetry in succinimidyl tert-butyl hexadecandioate. The tert-butyl (tBu) protecting group is strategically selected due to its orthogonal stability compared to the NHS ester. While the NHS ester is highly reactive toward nucleophiles under mild physiological conditions (pH 7-8), the tert-butyl ester demonstrates exceptional resilience toward nucleophiles and bases but is readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) under mild conditions without affecting the NHS ester functionality [1] [8]. This orthogonality enables sequential deprotection and functionalization—essential for synthesizing heterobifunctional crosslinkers.
Optimization of the initial mono-esterification involves catalytic acid systems (e.g., p-toluenesulfonic acid, sulfuric acid) in solvents like toluene or dichloromethane. Key parameters include:
The tert-butyl group’s bulky tertiary structure sterically shields its carbonyl carbon, imparting kinetic stability during subsequent NHS activation. This contrasts with smaller alkyl esters (e.g., methyl, ethyl), which exhibit partial reactivity under carbodiimide coupling conditions, leading to undesired di-activated species. Furthermore, the tert-butyl group’s lipophilic character enhances the solubility of the intermediate in organic solvents, facilitating purification prior to NHS activation [8].
Solvent selection profoundly influences the reaction kinetics, yield, and purity of succinimidyl tert-butyl hexadecandioate. Key solvents employed across synthesis steps include:
N,N-Dimethylformamide (DMF): This polar aprotic solvent (dielectric constant ε = 36.7) is indispensable for NHS activation steps due to its ability to dissolve polar reagents (carbodiimides, NHS), intermediate carboxylate salts, and the final active ester. DMF’s high donor number (DN = 26.6) facilitates cation solvation, enhancing the reactivity of carboxylate anions toward electrophilic activation. Furthermore, DMF’s high boiling point (153°C) allows extended reaction times at elevated temperatures if needed. However, DMF undergoes slow decomposition to dimethylamine and carbon monoxide, which can nucleophilically attack the NHS ester, forming dimethylamide byproducts. Mitigation strategies include solvent degassing, use of freshly distilled DMF, or addition of acid scavengers (e.g., HOAt) [2] [6] [7].
Tetrahydrofuran (THF): Valued for its moderate polarity (ε = 7.6) and low boiling point (66°C), THF is ideal for tert-butylation reactions requiring anhydrous conditions and moderate temperatures. THF effectively solubilizes tert-butanol and acid catalysts but offers limited solubility for NHS-activated species. Thus, THF/DMF blends (1:1 to 3:1 v/v) are frequently employed to balance solubility and reactivity during esterification and activation steps [6].
Dichloromethane (DCM): Primarily used in tert-butylation and purification due to its low nucleophilicity and excellent solvation of hydrophobic intermediates. DCM’s high volatility (bp 40°C) simplifies product isolation via rotary evaporation. However, DCM reacts slowly with piperidine (common in Fmoc-SPPS), limiting its utility in processes involving base-sensitive intermediates [6].
Table 2: Solvent System Performance in Synthesis Steps
Synthesis Step | Optimal Solvent System | Critical Solvent Property | Impact on Yield/Purity |
---|---|---|---|
tert-Butyl Ester Formation | Toluene (azeotropic) or DCM | Water removal capability (toluene); Low nucleophilicity (DCM) | >90% mono-ester, <5% di-ester |
NHS Activation | Anhydrous DMF or DMF/THF (4:1) | High polarity, cation solvation | 85-92% NHS ester yield |
Final Product Purification | Ethyl Acetate/Hexane or DCM/Hexane | Differential solubility of NHS ester vs. diacid/diester | >98% purity by HPLC |
Solid-Phase Reactions | DMF or DCM/DMF (3:1) | Resin swelling (>80% volume increase) | Coupling efficiency >99% per step |
Solvent drying is non-negotiable. Traces of water hydrolyze both the carbodiimide coupling reagent and the NHS ester product. Activated molecular sieves (3Å or 4Å) or distillation from desiccants (e.g., CaH₂ for THF/DMF; P₂O₅ for DCM) are standard practices. For large-scale reactions, solvent water content is rigorously controlled below 50 ppm [2] [7].
Comprehensive characterization of intermediates and the final succinimidyl tert-butyl hexadecandioate ensures synthetic fidelity and batch-to-batch reproducibility. Key analytical techniques include:
¹³C NMR: Confirms carbonyl identities: NHS ester at δ 168.5–169.0 ppm, tert-butyl ester at δ 171.0–171.5 ppm, and tert-butyl quaternary carbon at δ 80.5–81.0 ppm. Integration ratios validate mono-functionalization [3] [5].
High-Performance Liquid Chromatography (HPLC): Employed with reverse-phase C18 columns and UV detection (210–254 nm). A gradient elution (e.g., water/acetonitrile with 0.1% TFA) separates mono-tert-butyl hexadecandioate (retention time, RT ~12 min), succinimidyl tert-butyl hexadecandioate (RT ~18 min), and potential impurities like di-tert-butyl ester (RT ~25 min) or hydrolyzed NHS ester (RT ~8 min). Purity >98% is typically achieved for the final compound [5].
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) in negative mode detects [M-H]⁻ ions. Calculated for C₂₄H₄₁NO₆ (succinimidyl tert-butyl hexadecandioate): m/z 440.2909; observed: 440.2905. High-resolution mass spectrometry (HRMS) confirms elemental composition within 5 ppm error. Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) is utilized for trace impurity profiling [3].
Fourier Transform Infrared (FTIR) Spectroscopy: Key vibrations include NHS ester C=O stretch at 1735–1745 cm⁻¹, tert-butyl ester C=O at 1715–1725 cm⁻¹, and succinimidyl C-N-C asymmetric stretch at 1210–1220 cm⁻¹. The absence of broad O-H stretches (2500–3300 cm⁻¹) confirms complete carboxyl functionalization [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7